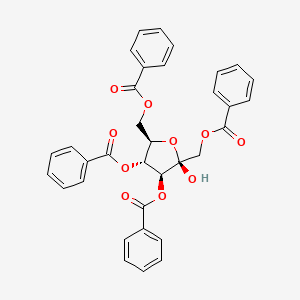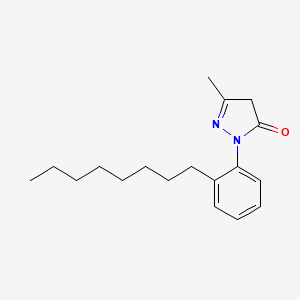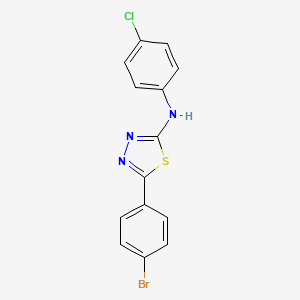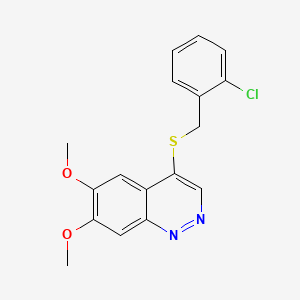
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane typically involves the reaction of 2-chloroethanol with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of oxolane ketones and aldehydes.
Reduction Reactions: Formation of oxolane alcohols and hydrocarbons.
Scientific Research Applications
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities. The compound may also interfere with DNA replication and repair processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-(2-hydrazinoethyl)-methylamine: Similar in structure but contains a hydrazino group instead of a dimethoxymethyl group.
Bis(2-chloroethyl)ether: Contains two chloroethyl groups but lacks the oxolane ring.
Uniqueness
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is unique due to the presence of both a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
105663-76-1 |
|---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3-(dimethoxymethyl)oxolane |
InChI |
InChI=1S/C9H17ClO3/c1-11-9(12-2)7-4-6-13-8(7)3-5-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
YFESXDKHKRYEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCOC1CCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12911177.png)


![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)

![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)






